4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)-
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Overview
Description
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)- is a complex organic compound with a unique structure. It contains a total of 41 bonds, including 20 non-hydrogen bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aromatic) . The compound’s molecular formula includes 21 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)- typically involves the esterification of 4-pentenoic acid with 2-(benzoylamino)-1,1-dimethylethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-pentenoic acid, which can then interact with enzymes or receptors in biological systems. The benzoylamino group may also play a role in binding to specific proteins or nucleic acids, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentenoic acid, 2-(benzoylamino)-, methyl ester
- 4-Pentenoic acid, 2-(benzoylamino)-, ethyl ester
- 4-Pentenoic acid, 2-(benzoylamino)-, propyl ester
Uniqueness
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)- is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the 1,1-dimethylethyl group enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
847790-71-0 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl (2S)-2-benzamidopent-4-enoate |
InChI |
InChI=1S/C16H21NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h5-8,10-11,13H,1,9H2,2-4H3,(H,17,18)/t13-/m0/s1 |
InChI Key |
CVHCJRLNQKTYKG-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC=C)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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